molecular formula C12H14N2O2 B421142 3-Amino-4-isopropylamino-chromen-2-one

3-Amino-4-isopropylamino-chromen-2-one

Cat. No.: B421142
M. Wt: 218.25g/mol
InChI Key: YFPGSQGDUNVBMD-UHFFFAOYSA-N
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Description

3-Amino-4-isopropylamino-chromen-2-one is a substituted coumarin derivative characterized by an amino group at position 3 and an isopropylamino group at position 4 of the chromen-2-one scaffold. Coumarins are a class of heterocyclic compounds renowned for their diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties . The substitution pattern of this compound—specifically the electron-donating amino and branched isopropylamino groups—may influence its physicochemical behavior and interactions with biological targets.

Properties

Molecular Formula

C12H14N2O2

Molecular Weight

218.25g/mol

IUPAC Name

3-amino-4-(propan-2-ylamino)chromen-2-one

InChI

InChI=1S/C12H14N2O2/c1-7(2)14-11-8-5-3-4-6-9(8)16-12(15)10(11)13/h3-7,14H,13H2,1-2H3

InChI Key

YFPGSQGDUNVBMD-UHFFFAOYSA-N

SMILES

CC(C)NC1=C(C(=O)OC2=CC=CC=C21)N

Canonical SMILES

CC(C)NC1=C(C(=O)OC2=CC=CC=C21)N

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Substituent Analysis

The structural uniqueness of 3-amino-4-isopropylamino-chromen-2-one lies in its substitution pattern. Key comparisons with related compounds include:

Compound Name Substituents (Position) Molecular Formula Molecular Weight Key Features
This compound Amino (C3), Isopropylamino (C4) C₁₂H₁₄N₂O₂ 218.26 g/mol Branched isopropyl group; electron-donating substituents
3-Amino-4-propylamino-chromen-2-one Amino (C3), Propylamino (C4) C₁₂H₁₄N₂O₂ 218.26 g/mol Linear propyl chain; similar electronic profile
3-Nitro-4-azetidin-2-one derivatives Nitro (C3), Azetidin-2-one (C4) Varies Varies Electron-withdrawing nitro group; heterocyclic ring
  • Branched vs. Linear Alkyl Chains: The isopropyl group in the target compound introduces steric bulk compared to the linear propyl chain in 3-amino-4-propylamino-chromen-2-one.
  • Electron-Donating vs. Electron-Withdrawing Groups: Unlike nitro-substituted coumarins (e.g., 3-nitro-4-azetidin-2-one derivatives), the amino and isopropylamino groups in the target compound are electron-donating. This difference could alter reactivity in electrophilic aromatic substitution or hydrogen-bonding capacity, impacting interactions with enzymes or receptors .

Physicochemical Properties

  • Molecular Weight and Formula: Both 3-amino-4-isopropylamino- and 3-amino-4-propylamino-chromen-2-one share the same molecular formula (C₁₂H₁₄N₂O₂) and weight (218.26 g/mol), but their structural isomerism leads to distinct properties.
  • Lipophilicity : The isopropyl group likely increases the logP value compared to the propyl variant, making the target compound more hydrophobic. This property is critical for pharmacokinetics, as higher lipophilicity may improve blood-brain barrier penetration but reduce aqueous solubility .

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